molecular formula C12H11N5O4 B13341047 3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide

3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide

Cat. No.: B13341047
M. Wt: 289.25 g/mol
InChI Key: MHDFSMMARAHDII-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide is a complex organic compound that features a combination of imidazole and benzoic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide typically involves multi-step organic reactions. One common approach is to start with the preparation of 1-Methyl-1H-imidazole-2-carboxylic acid, which can be synthesized from 1-Methyl-2-imidazolecarboxaldehyde . The next step involves the nitration of benzoic acid to introduce the nitro group at the 5-position. The final step is the coupling of the imidazole derivative with the nitro-benzoic acid derivative using hydrazine hydrate under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the imidazole or benzoic acid moieties .

Scientific Research Applications

3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the nitro and hydrazide groups can participate in redox reactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole-2-carboxylic acid: A precursor in the synthesis of the target compound.

    5-Nitro-benzoic acid: Another precursor used in the synthesis.

    Imidazole derivatives: Compounds with similar imidazole rings but different substituents.

Uniqueness

What sets 3-(1-Methyl-1H-imidazole-2-carbonyl)-5-nitro-benzoic acid hydrazide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C12H11N5O4

Molecular Weight

289.25 g/mol

IUPAC Name

3-(1-methylimidazole-2-carbonyl)-5-nitrobenzohydrazide

InChI

InChI=1S/C12H11N5O4/c1-16-3-2-14-11(16)10(18)7-4-8(12(19)15-13)6-9(5-7)17(20)21/h2-6H,13H2,1H3,(H,15,19)

InChI Key

MHDFSMMARAHDII-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NN

Origin of Product

United States

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